molecular formula C16H14N2O5 B1182344 SCRYGNWYNGHETK-UHFFFAOYSA-N

SCRYGNWYNGHETK-UHFFFAOYSA-N

Cat. No.: B1182344
M. Wt: 314.297
InChI Key: SCRYGNWYNGHETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

InChI Keys are unique identifiers for chemical structures, and their suffixes (e.g., UHFFFAOYSA-N) denote standardized hash values for molecular structures.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.297

InChI

InChI=1S/C16H14N2O5/c19-13-8-3-1-2-4-9(8)18-14(20)12-11(15(21)22)10-5-6-16(12,23-10)7-17-13/h1-6,10-12H,7H2,(H,17,19)(H,18,20)(H,21,22)

InChI Key

SCRYGNWYNGHETK-UHFFFAOYSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)NC4=CC=CC=C4C(=O)N1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes multiple compounds sharing the UHFFFAOYSA-N suffix in their InChI Keys, which suggests structural or functional similarities. Below is a comparative analysis based on available

Table 1: Key Properties of UHFFFAOYSA-N Compounds

InChI Key CAS No. Molecular Formula Molecular Weight Key Applications/Properties Source
HVXHWBMLTSDYGK-UHFFFAOYSA-N 871826-12-9 C₇H₈ClF₃N₂ 212.60 High BBB permeability, CYP1A2 inhibitor
NPMRPDRLIHYOBW-UHFFFAOYSA-N Not provided Not specified Not specified LogP: 2.44; PSA: 43.38 Ų
ZEYJIGZFICSSRY-UHFFFAOYSA-N 2306824-94-0 C₂₅H₃₂N₂O·HCl 413 D Opioid receptor ligand, >98% purity
SCXFQAUZWGZVBX-UHFFFAOYSA-N Not provided Not specified Not specified Aurora kinase inhibitor (Cancer)
LAPXWAZSGYKINT-UHFFFAOYSA-N Not provided Not specified Not specified Anti-infective, immune system target

Key Findings:

Structural Similarities : Compounds with the UHFFFAOYSA-N suffix often feature aromatic rings (e.g., pyridine, benzoxazole) and halogen substituents (e.g., Cl, F), as seen in HVXHWBMLTSDYGK-UHFFFAOYSA-N . These groups enhance stability and bioactivity.

Pharmacological Profiles :

  • ZEYJIGZFICSSRY-UHFFFAOYSA-N (Cyclopentyl Fentanyl) is an opioid receptor ligand with high purity (>98%), emphasizing its relevance in analgesic research .
  • SCXFQAUZWGZVBX-UHFFFAOYSA-N targets Aurora kinases, critical in cancer therapy, with a molecular framework involving nitro groups and heterocyclic systems .

Physicochemical Properties :

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N exhibits high BBB permeability (BBB+), making it suitable for CNS drug development, but its CYP1A2 inhibition may limit metabolic stability .
  • NPMRPDRLIHYOBW-UHFFFAOYSA-N has a moderate LogP (2.44), suggesting balanced lipophilicity for oral bioavailability .

Limitations and Data Gaps

  • SCRYGNWYNGHETK-UHFFFAOYSA-N: No direct data on its synthesis, structure, or applications exists in the provided evidence.
  • Methodological Discrepancies : Variations in reported properties (e.g., purity, solubility) across sources (e.g., vs. 13) highlight the need for standardized testing protocols.

Recommendations for Further Research

Consult authoritative databases (e.g., PubChem, SciFinder) for structural elucidation of This compound .

Conduct comparative ADMET studies on UHFFFAOYSA-N analogs to optimize pharmacokinetic profiles.

Explore structural modifications (e.g., fluorination, heterocyclic substitutions) to enhance target selectivity and reduce toxicity.

Notes

  • The absence of direct data on This compound in the evidence underscores the need for primary literature or experimental validation.
  • Cross-referencing with regulatory guidelines (e.g., ) is critical for pharmaceutical applications.

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